2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

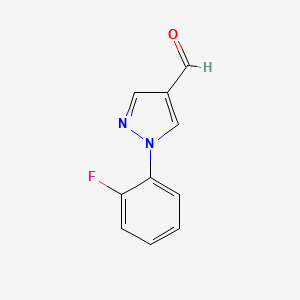

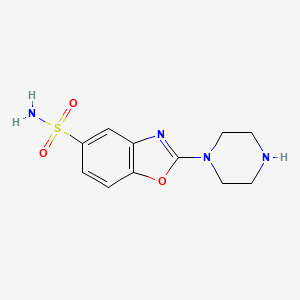

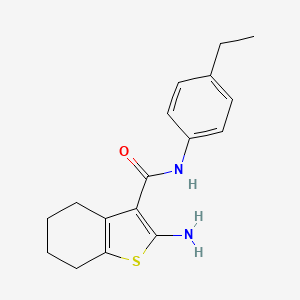

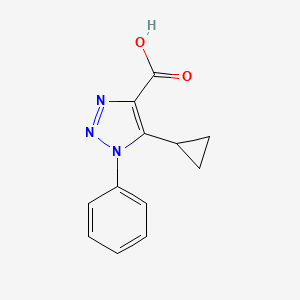

“2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide” is a biochemical used for proteomics research . It has a molecular formula of C11H14N4O3S .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .

Molecular Structure Analysis

The molecular structure of “2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide” can be represented by the SMILES string C12=C (N=C (N3CCNCC3)O2)C=CC=C1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide” include a molecular weight of 203.24 . The compound is solid in form .

Scientific Research Applications

Antibacterial Activity

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide: derivatives have been synthesized and evaluated for their antibacterial properties. In one study, a library of structurally modified derivatives was designed and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . Notably, some of these compounds exhibited antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL.

Antifungal Activity

While antibacterial effects are promising, these derivatives also show potential as antifungal agents. Molecular docking studies have explored their interactions with key fungal enzymes, such as CYP51 and dihydrofolate reductase. Compound 3g, for instance, demonstrated effective antifungal activity against Candida albicans .

Dopamine and Serotonin Modulation

The compound’s hybrid structure—combining isothiazole and piperazine moieties—suggests possible interactions with neurotransmitter systems. Some derivatives act as dopamine and serotonin antagonists, making them relevant for neurological research and drug development .

Urinary Dysfunction Treatment

Certain benzisothiazole derivatives, including those related to 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide , have been explored for treating urinary dysfunction . Their effects on bladder function and related pathways warrant further investigation.

Oxidosqualene Cyclase Inhibition

Benzisothiazole derivatives have been studied as inhibitors of oxidosqualene cyclase, an enzyme involved in cholesterol biosynthesis . The potential impact of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide derivatives on lipid metabolism and cholesterol regulation is an exciting avenue for exploration.

Future Directions

The future directions for “2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide” could involve further exploration of its biochemical properties and potential applications in proteomics research . As our understanding of proteomics continues to grow, this compound may prove to be a valuable tool in the field.

properties

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c12-19(16,17)8-1-2-10-9(7-8)14-11(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H2,12,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNQJLVQBNKCAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649191 |

Source

|

| Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide | |

CAS RN |

1035840-39-1 |

Source

|

| Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

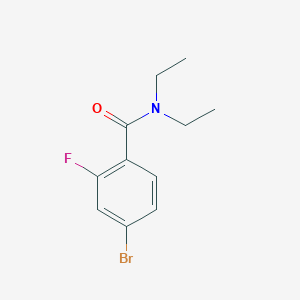

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)